3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1-phenylpyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-11(12)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTJXJNAWWVIKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427544 |

Source

|

| Record name | 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24839585 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21683-30-7 |

Source

|

| Record name | 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine

An In-Depth Technical Guide to the Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine

Abstract

3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine is a pivotal chemical intermediate, recognized for its role as a precursor in the synthesis of various pharmaceuticals, dyes, and agrochemicals. Its structural motif is a cornerstone in the development of biologically active compounds. This guide provides a comprehensive overview of the predominant synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of methodologies. The content is tailored for researchers and professionals in organic synthesis and drug development, emphasizing practical insights and robust, reproducible procedures.

Introduction and Strategic Overview

The is most classically achieved through a well-established three-step sequence starting from readily available commercial reagents. This primary pathway involves:

-

Knorr Pyrazole Synthesis: The condensation of phenylhydrazine with acetylacetone to form the pyrazole core, 3,5-dimethyl-1-phenyl-1H-pyrazole.

-

Regioselective Nitration: The introduction of a nitro group at the C4 position of the pyrazole ring.

-

Reduction of the Nitro Group: The conversion of the 4-nitro intermediate to the target 4-amino product.

This guide will dissect this primary route in detail, exploring the mechanistic underpinnings and process variables for each step. Furthermore, alternative reduction techniques will be compared to provide a broader operational context.

The Classical Synthetic Pathway: A Detailed Analysis

This route remains the most reliable and widely implemented method for preparing 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine due to its high yields and the low cost of starting materials.

Step 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

The foundational step is the Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a β-dicarbonyl compound.[1] In this case, phenylhydrazine reacts with acetylacetone (2,4-pentanedione).

Mechanism: The reaction is typically acid-catalyzed. It proceeds through the formation of a hydrazone intermediate by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The resulting heterocyclic intermediate then undergoes dehydration to yield the aromatic pyrazole ring.[2][3] Because acetylacetone is a symmetrical dicarbonyl, only one regioisomeric product is formed, simplifying purification.

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Step 2: Nitration of 3,5-dimethyl-1-phenyl-1H-pyrazole

Electrophilic aromatic substitution on the pyrazole ring is the next critical step. The electron-rich nature of the pyrazole ring directs nitration to the C4 position.

Causality of Reagent Choice: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The reaction is typically performed at low temperatures (e.g., 0-10 °C) to control the exothermic reaction and prevent over-nitration or side reactions. The use of nitric acid in trifluoroacetic anhydride is also an effective method, often yielding clean products.[4]

Step 3: Reduction of 3,5-dimethyl-4-nitro-1-phenyl-1H-pyrazole

The final step is the reduction of the nitro group to the target primary amine. Several methods are available, each with distinct advantages and operational requirements.

Method A: Metal-Acid Reduction (SnCl₂/HCl)

-

Mechanism: Stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and highly effective method for reducing aromatic nitro compounds. The reaction involves a series of single-electron transfers from the Sn(II) species to the nitro group, with protonation steps occurring in between, ultimately leading to the formation of the amine.

-

Advantages: This method is robust, high-yielding, and tolerant of many functional groups. It is often the method of choice for laboratory-scale synthesis.

-

Disadvantages: The process generates significant tin-based waste, which requires careful disposal. The workup can be cumbersome, often requiring basification to precipitate tin salts.

Method B: Catalytic Hydrogenation (H₂/Pd-C)

-

Mechanism: This method involves the use of hydrogen gas (H₂) and a heterogeneous catalyst, typically palladium on carbon (Pd/C). The nitro compound adsorbs to the surface of the catalyst, where it reacts with adsorbed hydrogen atoms. The reaction proceeds through nitroso and hydroxylamine intermediates to the final amine.

-

Advantages: This is an environmentally benign ("green") method, as the only byproduct is water. The catalyst can be recovered by filtration and potentially reused.[5]

-

Disadvantages: Requires specialized equipment for handling hydrogen gas (e.g., a Parr hydrogenator). The catalyst can be expensive and is susceptible to poisoning by impurities like sulfur compounds.

Caption: Comparison of Reduction Methodologies.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phenylhydrazine is toxic and a suspected carcinogen. Strong acids (H₂SO₄, HNO₃) are highly corrosive.

Protocol 3.1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (80 mL).

-

Add phenylhydrazine (9.7 mL, 0.1 mol) and acetylacetone (10.2 mL, 0.1 mol) to the flask.

-

Add 2-3 drops of concentrated hydrochloric acid as a catalyst.

-

Heat the mixture to reflux and maintain for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Pour the resulting oil into 100 mL of ice-cold water with stirring.

-

If the product crystallizes, filter the solid, wash with cold water, and dry. If it separates as an oil, extract with diethyl ether (3 x 50 mL), dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Recrystallize from ethanol/water to obtain pure 3,5-dimethyl-1-phenyl-1H-pyrazole as a white crystalline solid.

Protocol 3.2: Synthesis of 3,5-dimethyl-4-nitro-1-phenyl-1H-pyrazole

-

In a 250 mL flask cooled in an ice-salt bath (0 to 5 °C), slowly add 3,5-dimethyl-1-phenyl-1H-pyrazole (17.2 g, 0.1 mol) to concentrated sulfuric acid (50 mL) with vigorous stirring. Ensure the temperature does not exceed 10 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (7.5 mL, ~0.11 mol) to concentrated sulfuric acid (15 mL) while cooling in an ice bath.

-

Add the cold nitrating mixture dropwise to the pyrazole solution over 30-40 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.

-

A yellow precipitate will form. Filter the solid, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry under vacuum.

-

Recrystallize from ethanol to yield pure 3,5-dimethyl-4-nitro-1-phenyl-1H-pyrazole.

Protocol 3.3: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine (SnCl₂ Method)

-

To a 500 mL round-bottom flask, add 3,5-dimethyl-4-nitro-1-phenyl-1H-pyrazole (10.85 g, 0.05 mol) and ethanol (150 mL).

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (56.4 g, 0.25 mol) to the suspension.

-

Heat the mixture to reflux for 3-4 hours. The yellow suspension should turn into a clear solution.

-

Cool the reaction mixture and remove the ethanol via rotary evaporation.

-

Add 100 mL of water to the residue. Slowly and carefully basify the mixture by adding 40% aqueous NaOH solution while cooling in an ice bath until the pH is >10. A white precipitate of tin hydroxides will form.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol/water to yield the final product.

Data Summary

The following table summarizes typical outcomes for the described synthetic sequence. Yields are representative and may vary based on reaction scale and purification efficiency.

| Step | Starting Material | Product | Reagents | Typical Yield | Melting Point (°C) |

| 1. Knorr Synthesis | Phenylhydrazine, Acetylacetone | 3,5-dimethyl-1-phenyl-1H-pyrazole | HCl (cat.), Ethanol | 85-95% | 37-39 |

| 2. Nitration | 3,5-dimethyl-1-phenyl-1H-pyrazole | 3,5-dimethyl-4-nitro-1-phenyl-1H-pyrazole | HNO₃, H₂SO₄ | 80-90% | 100-102 |

| 3. Reduction (SnCl₂) | 3,5-dimethyl-4-nitro-1-phenyl-1H-pyrazole | 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine | SnCl₂·2H₂O, HCl, EtOH | 75-85% | 105-107 |

| 3. Reduction (H₂/Pd-C) | 3,5-dimethyl-4-nitro-1-phenyl-1H-pyrazole | 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine | H₂ (gas), 10% Pd/C, EtOH/MeOH | 90-99% | 105-107 |

Conclusion

The via the classical Knorr condensation, nitration, and reduction sequence is a robust and well-optimized process. The choice of reduction methodology in the final step offers a trade-off between operational simplicity and environmental impact. While the tin chloride method is highly reliable for lab-scale synthesis, catalytic hydrogenation represents a more sustainable approach, particularly for larger-scale production. The protocols and data presented herein provide a solid foundation for the successful synthesis and purification of this valuable chemical intermediate.

References

-

Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]

-

Slideshare. knorr pyrazole synthesis. Available at: [Link]

-

J&K Scientific LLC. Knorr Pyrazole Synthesis. Available at: [Link]

-

Name-Reaction.com. Knorr pyrazole synthesis. Available at: [Link]

-

RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: [Link]

-

Organic Syntheses. 3,5-dimethylpyrazole. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available at: [Link]

-

YouTube. Synthesis of 3,5-Dimethylpyrazole. Available at: [Link]

-

Scribd. Synthesis of 3 - 5-Dimethylpyrazole. Available at: [Link]

-

SpringerLink. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available at: [Link]

- Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds.

-

Thieme Chemistry. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Available at: [Link]

-

Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Available at: [Link]

-

ScienceDirect. Hydrogenation of nitrobenzene catalyzed by Pd promoted Ni supported on C60 derivative. Available at: [Link]

-

National Center for Biotechnology Information. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Available at: [Link]

-

ResearchGate. (PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Available at: [Link]

-

ResearchGate. Direct nitration of five membered heterocycles. Available at: [Link]

-

PubMed Central. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Available at: [Link]

-

MDPI. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Available at: [Link]

-

ResearchGate. ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. Available at: [Link]

Sources

characterization of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine

An In-depth Technical Guide to the Characterization of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile substitution patterns make it a cornerstone in modern drug discovery.[1][3] This guide provides a comprehensive technical overview of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine, a key intermediate and building block. We will delve into its synthesis, detailed spectroscopic and structural characterization, and its reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies and data presented herein are designed to serve as a self-validating system for the reliable characterization of this important molecular entity.

Introduction: The Significance of the Aminopyrazole Scaffold

Heterocyclic compounds are foundational to pharmaceutical sciences, with pyrazoles standing out for their extensive therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[3][4][5] The aminopyrazole motif, in particular, serves as an advantageous framework for developing ligands for various enzymes and receptors.[6] The exocyclic amino group on the pyrazole ring is a critical functional handle, providing a nucleophilic site for extensive derivatization and the exploration of structure-activity relationships (SAR). 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine combines the stability of the N-phenyl pyrazole core with the reactive potential of the C4-amino group, making it a highly valuable precursor in the synthesis of complex, biologically active molecules.

Synthesis Pathway and Experimental Protocol

The most common and reliable synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine involves a two-step process starting from the readily available 3,5-dimethyl-1-phenyl-1H-pyrazole. The logic behind this pathway is the regioselective functionalization of the C4 position, which is activated for electrophilic substitution, followed by a standard functional group transformation.

Synthetic Workflow

The synthesis proceeds via electrophilic nitration at the C4 position of the pyrazole ring, followed by the reduction of the resulting nitro group to the target primary amine.

Caption: Synthetic route to 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3,5-dimethyl-4-nitro-1-phenyl-1H-pyrazole

-

Rationale: A mixture of concentrated nitric acid and sulfuric acid is a classic and effective nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to attack the electron-rich pyrazole ring. The reaction is performed at low temperature to control the exothermic reaction and prevent over-nitration or side reactions.

-

Procedure:

-

To a stirred solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 eq) in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise at 0-5 °C.

-

Maintain the temperature for 1-2 hours while monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture carefully onto crushed ice.

-

The precipitated solid is collected by filtration, washed with cold water until neutral, and dried to yield the nitro derivative.

-

Step 2: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine

-

Rationale: The reduction of an aromatic nitro group to an amine can be achieved through various methods. Catalytic hydrogenation (H₂ over Pd/C) is a clean method, but metal-acid systems like tin(II) chloride in hydrochloric acid are often used for their effectiveness and scalability in a laboratory setting. SnCl₂ is a robust reducing agent for this transformation.

-

Procedure:

-

Suspend the 3,5-dimethyl-4-nitro-1-phenyl-1H-pyrazole (1.0 eq) in ethanol or concentrated hydrochloric acid.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 3-4 eq) portion-wise.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide to precipitate the product.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Comprehensive Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. The following data represents the expected characterization profile for 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Theoretical DFT calculations and experimental data from analogous structures confirm the assignments.[7][8]

¹H NMR Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.50 - 7.30 | Multiplet | 5H | Phenyl-H (Ar-H) | Protons on the N-phenyl ring, appearing in the characteristic aromatic region. |

| ~3.50 - 4.00 | Broad Singlet | 2H | Amine (-NH₂) | The amine protons are exchangeable and often appear as a broad signal. The shift is solvent-dependent. |

| ~2.25 | Singlet | 3H | Methyl-H (C3-CH₃) | Methyl group at the C3 position of the pyrazole ring. |

| ~2.15 | Singlet | 3H | Methyl-H (C5-CH₃) | Methyl group at the C5 position, typically slightly upfield compared to the C3-methyl. |

¹³C NMR Data Summary

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~148.0 | Pyrazole C5 | Carbon adjacent to two nitrogen atoms, deshielded. |

| ~140.0 | Phenyl C1 (ipso) | Quaternary carbon of the phenyl ring attached to the pyrazole nitrogen. |

| ~139.5 | Pyrazole C3 | Carbon adjacent to two nitrogen atoms. |

| ~129.0 | Phenyl C3/C5 | Aromatic CH carbons of the phenyl ring. |

| ~127.0 | Phenyl C4 | Aromatic CH carbon of the phenyl ring. |

| ~125.0 | Phenyl C2/C6 | Aromatic CH carbons of the phenyl ring. |

| ~115.0 | Pyrazole C4 | Carbon bearing the amino group. The electron-donating NH₂ group shields this carbon, shifting it upfield. |

| ~13.0 | Methyl C (C5-CH₃) | Aliphatic carbon of the methyl group at C5. |

| ~11.0 | Methyl C (C3-CH₃) | Aliphatic carbon of the methyl group at C3. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is essential for identifying the functional groups present in the molecule. The spectrum is characterized by distinct vibrations corresponding to specific bonds.[9][10][11]

FT-IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Two distinct bands are characteristic of a primary amine, representing asymmetric and symmetric stretching. |

| 3100 - 3000 | C-H Stretch (aromatic) | Phenyl Ring | Stretching vibrations of C-H bonds on the aromatic phenyl ring. |

| 2980 - 2850 | C-H Stretch (aliphatic) | Methyl (-CH₃) | Stretching vibrations of C-H bonds in the methyl groups. |

| ~1620 | N-H Bend (scissoring) | Primary Amine (-NH₂) | The in-plane bending vibration of the primary amine group. |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic & Pyrazole Rings | A series of bands corresponding to the stretching vibrations within the phenyl and pyrazole ring systems. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Mass Spectrometry Data

| m/z Value | Assignment | Rationale |

| ~201.13 | [M]⁺ (Molecular Ion) | Corresponds to the exact molecular weight of C₁₂H₁₅N₃. |

| ~105 | [C₆H₅N₂]⁺ | A potential fragment from cleavage of the phenyl-nitrogen bond. |

| ~77 | [C₆H₅]⁺ | The phenyl cation, a very common fragment for phenyl-containing compounds. |

Structural Properties and Reactivity

The polyfunctional nature of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine dictates its chemical behavior. 5-aminopyrazoles are known to possess three primary nucleophilic sites: the 5-NH₂, the 1-NH (in N-unsubstituted pyrazoles), and the 4-CH.[12] In our N1-phenyl substituted target, the key reactive sites are the 4-NH₂ group and, to a lesser extent, the pyrazole ring nitrogens.

Reactivity Workflow

The primary amine at the C4 position is the most significant site for synthetic elaboration, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Caption: Key reaction pathways for derivatizing the C4-amino group.

Applications in Drug Discovery and Development

The 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine scaffold is a quintessential "starting material" in medicinal chemistry. Its derivatives have been explored for a multitude of biological activities. The pyrazole core is present in blockbuster drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor) and Sildenafil (a vasodilator).[1][2]

-

Anti-inflammatory Agents: The pyrazole moiety is a well-established pharmacophore for designing anti-inflammatory drugs.[3][5]

-

Anticancer Therapeutics: Numerous pyrazole-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines, often by inhibiting protein kinases.[3][13]

-

Antimicrobial Compounds: Pyrazole derivatives have shown potent activity against a range of bacteria and fungi.[1]

-

CNS Agents: The scaffold has also been investigated for activity on targets within the central nervous system.

The amine handle at the C4 position allows for the systematic modification of the molecule to optimize potency, selectivity, and pharmacokinetic properties (ADME), making it an ideal platform for generating compound libraries for high-throughput screening.

Conclusion

3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine is a fundamentally important molecule in synthetic and medicinal chemistry. Its straightforward synthesis and well-defined structural features, confirmed by a suite of spectroscopic techniques (NMR, FT-IR, and MS), make it a reliable and versatile building block. The nucleophilic amino group provides a strategic point for diversification, enabling access to a vast chemical space of potentially therapeutic compounds. This guide provides the foundational data and protocols necessary for the confident synthesis, characterization, and application of this valuable scaffold in any drug discovery program.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Google Cloud.

- ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3.

- Ghanghoria, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.

- Alam, M. J., et al. (2022).

- Mary, Y. S., et al. (2014).

- Bejaud, F., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.

- ResearchGate. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....

- Yadav, G., et al. (2014). Current status of pyrazole and its biological activities. PubMed Central.

- Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed.

- Gouda, M. A., et al. (2018). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. MDPI.

- El-Hendawy, M. M., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution.

- Breitmaier, E. (n.d.).

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 13. mdpi.com [mdpi.com]

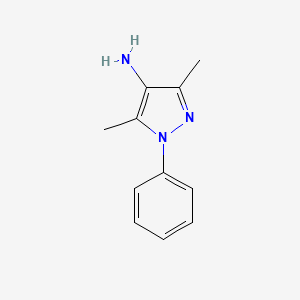

3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine chemical properties

An In-Depth Technical Guide to 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, outline a robust synthetic pathway, and explore its potential applications, grounding the discussion in established scientific principles and field-proven insights. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable molecular scaffold.

Introduction: The Significance of the 4-Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Compounds incorporating this five-membered heterocyclic ring exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][2] The 4-aminopyrazole substitution pattern is particularly noteworthy. The amino group at the C4 position serves as a versatile synthetic handle and a key pharmacophoric feature, enabling the formation of diverse derivatives and facilitating crucial interactions with biological targets like kinases and other enzymes.[1][3]

3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine belongs to this important class of compounds. It can be viewed as a derivative of the well-known non-steroidal anti-inflammatory drug (NSAID) family that includes phenazone and aminophenazone. Its structure is also related to Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free-radical scavenger used in the treatment of ischemic stroke, highlighting the therapeutic potential embedded within the 1-phenylpyrazole framework.[4][5][6] This guide aims to consolidate the chemical knowledge of this specific amine, providing a foundation for its further exploration in drug discovery and materials research.

Molecular Structure and Physicochemical Properties

The structural foundation of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine dictates its chemical behavior and physical properties. The molecule consists of a central pyrazole ring substituted with methyl groups at positions 3 and 5, a phenyl group at the N1 position, and an amine group at C4. The N-phenyl group influences the overall electronics and planarity, while the amino group is the primary site of basicity and nucleophilicity.

Caption: Proposed two-step synthesis and purification workflow.

Detailed Experimental Protocol

Materials:

-

3,5-dimethyl-1-phenyl-1H-pyrazole [7][8]* Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium dithionite (Na₂S₂O₄) or Palladium on Carbon (Pd/C) with a Hydrogen source

-

Ethanol

-

Deionized water

Step 1: Synthesis of 4-nitroso-3,5-dimethyl-1-phenyl-1H-pyrazole

-

Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (1 eq.) in a suitable acidic medium, such as a mixture of ethanol and concentrated HCl, in a round-bottom flask.

-

Cool the flask in an ice bath to 0-5 °C with constant stirring.

-

Prepare a solution of sodium nitrite (1.1 eq.) in deionized water.

-

Add the sodium nitrite solution dropwise to the stirred pyrazole solution, ensuring the temperature remains below 5 °C. The causality here is critical: nitrosation is an exothermic reaction, and low temperatures prevent the formation of unwanted byproducts and decomposition of the nitrous acid.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

-

The nitroso product, often a colored solid, will precipitate. Collect the solid by vacuum filtration, wash with cold water to remove residual acid and salts, and dry under vacuum.

Step 2: Reduction to 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine

-

Suspend the crude 4-nitroso intermediate (1 eq.) in a mixture of ethanol and water.

-

Heat the suspension gently to facilitate dissolution.

-

Slowly add a reducing agent. Sodium dithionite (2-3 eq.) is a common and effective choice. The rationale for its use is its ability to reduce the nitroso group to an amine in an aqueous-alcoholic medium. Alternatively, catalytic hydrogenation (H₂ gas with a Pd/C catalyst) offers a cleaner reduction pathway.

-

After the addition is complete, reflux the mixture for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. If using sodium dithionite, the product may precipitate upon cooling. If using catalytic hydrogenation, filter off the catalyst first.

-

Isolate the crude product by filtration or by evaporating the solvent and extracting the product.

Purification:

-

The crude 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine can be purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Add hot water dropwise until turbidity persists.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry thoroughly.

Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. While a definitive spectrum for the title compound is not readily available in public databases, its characteristic signals can be reliably predicted based on its structure and data from analogous compounds. [9][10][11] Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.5 (m, 5H, Ar-H of phenyl group), δ ~3.0-3.5 (br s, 2H, -NH₂), δ ~2.2 (s, 3H, -CH₃ at C3), δ ~2.1 (s, 3H, -CH₃ at C5). The broad singlet for the amine protons is due to quadrupole broadening and exchange with solvent. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~145-150 (C3), δ ~138-142 (C5), δ ~139 (ipso-C of phenyl), δ ~129 (para-C of phenyl), δ ~127 (meta-C of phenyl), δ ~125 (ortho-C of phenyl), δ ~115-120 (C4), δ ~12-15 (-CH₃ carbons). |

| FT-IR (KBr, cm⁻¹) | ~3450-3300 cm⁻¹ (N-H stretching, two bands for primary amine), ~3100-3000 cm⁻¹ (Aromatic C-H stretching), ~2950-2850 cm⁻¹ (Aliphatic C-H stretching), ~1620 cm⁻¹ (N-H scissoring), ~1590, 1500 cm⁻¹ (C=C and C=N ring stretching). |

| Mass Spec. (ESI-MS) | Expected [M+H]⁺ peak at m/z = 188.1182. |

Chemical Reactivity and Synthetic Utility

The reactivity of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine is dominated by the nucleophilic character of the exocyclic amino group. This functionality allows for a wide range of chemical transformations, making it a valuable building block for more complex molecules.

Caption: Key reactions involving the 4-amino group.

-

Schiff Base Formation: The primary amine readily undergoes condensation with aldehydes and ketones to form the corresponding imines (Schiff bases). This reaction is fundamental for synthesizing ligands and pharmacologically active compounds. [12]2. Acylation and Sulfonylation: As a potent nucleophile, the amino group reacts with acyl halides, anhydrides, and sulfonyl chlorides to produce stable amide and sulfonamide derivatives, respectively. This allows for the introduction of various functional groups to modulate the molecule's properties. [13]3. Diazotization: The amino group can be converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -CN, halogens) at the C4 position.

-

Cyclization Reactions: The amine can act as one of the key components in cyclization reactions to form fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are known for their potent biological activities, particularly as kinase inhibitors. [14][15]

Pharmacological Significance and Applications

The 4-aminopyrazole scaffold is a cornerstone in the development of therapeutic agents. [3]While specific studies on 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine are limited, the extensive research on its analogs provides a strong rationale for its potential applications.

-

Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes. [1]* Anticancer Activity: The pyrazole scaffold is present in several kinase inhibitors used in oncology. Derivatives have shown cytotoxic activity against various cancer cell lines, including breast, colon, and liver cancer. [14][15]The amino group is often crucial for forming hydrogen bonds within the ATP-binding pocket of kinases.

-

Antioxidant Properties: The related compound Edaravone is a powerful antioxidant. [16]The aminopyrazole structure itself can participate in radical scavenging, and its derivatives have been synthesized and evaluated for their antioxidant potential. [17][18]* Neuroprotective Agents: Derivatives of Edaravone have been designed and synthesized to explore their neuroprotective activities in models of cerebral ischemia, demonstrating the potential of this chemical class in treating neurodegenerative diseases. [6][19]

Safety and Handling

A formal Safety Data Sheet (SDS) for 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine is not widely available. Therefore, safety precautions must be based on data for structurally similar compounds, such as 3,5-dimethyl-1H-pyrazol-4-amine and other aromatic amines. [20][21]

-

Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [21]* Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. [20] * Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [20][22] * Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling. [21][22] * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents. [20]

-

Conclusion

3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine is a versatile heterocyclic compound with significant untapped potential. Its straightforward synthesis, coupled with the reactive versatility of the 4-amino group, makes it an attractive starting material for constructing diverse molecular architectures. Drawing from the well-documented pharmacological activities of its analogs, this compound represents a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology, inflammation, and neuroprotection. This guide provides the foundational chemical knowledge necessary to inspire and facilitate further research into this valuable molecule.

References

- Watanabe, T., Tanaka, M., & Nakanishi, K. (2005). Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut). Bioorganic & Medicinal Chemistry, 13(13), 4089-4096.

- Li, Y., et al. (2022). Design, synthesis, and activity study of edaravone and 6-(4-aminophenyl)-4,5-dihydropyridazin-3(2H)-one hybrids. Archiv der Pharmazie, 355(5), 2100465.

-

Chobot, V., et al. (2020). Synthesis, Characterization and Assessment of Antioxidant and Melanogenic Inhibitory Properties of Edaravone Derivatives. Molecules, 25(23), 5643. [Link]

- Wang, Y., et al. (2020). The design and synthesis of benzylpiperazine-based edaravone derivatives and their neuroprotective activities. Journal of Chemical Research, 44(3-4), 143-151.

-

Petronijevic, J., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

-

Ali, A., et al. (2020). Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. RSC Advances, 10(49), 29337-29353. [Link]

-

PubChem. (n.d.). 3,5-Dimethyl-1-(phenylmethyl)-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]

- ResearchGate. (n.d.).

-

Abdelgawad, M. A., et al. (2018). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. Molecular Diversity, 22(4), 857-866. [Link]

- Povarov, I. G., et al. (n.d.). NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide.

-

PubMed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. National Library of Medicine. [Link]

- Yadav, G. D., & Mistry, A. S. (2018). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

-

Abdel-Wahab, B. F., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(5), 1084. [Link]

- Royal Society of Chemistry. (n.d.).

-

Zhang, L., et al. (2012). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 4(7), 2059-2065. [Link]

- Gomaa, A. M. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(11), 894-913.

- Thermo Fisher Scientific. (2014).

-

Sakthivel, A., et al. (2021). Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 209-213. [Link]

-

Infantes, L., et al. (2002). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Acta Crystallographica Section E: Structure Reports Online, 58(Pt 1), o105-o106. [Link]

- Le, T. N., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9574-9584.

-

Le, T. N., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9574-9584. [Link]

-

Rojas, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Chilean Chemical Society, 66(2), 5224-5231. [Link]

-

NIST. (n.d.). 1H-Pyrazole, 3,5-dimethyl-1-phenyl-. NIST Chemistry WebBook. [Link]

- Abrigach, F., et al. (2014). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2008.

- El-Sayed, W. A., et al. (2012). Table 2. 1H-NMR (δ-ppm) and IR (Cm-1) spectra of some 2-11 derivatives.

- Pagoria, P. F., et al. (2002). Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). Propellants, Explosives, Pyrotechnics, 27(4), 218-223.

-

Stenutz, R. (n.d.). 3,5-dimethyl-1H-pyrazol-4-amine. Internet IUPAC, InChI, and SMILES Name Server. [Link]

-

ResearchGate. (n.d.). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. [Link]

-

Taha, M., et al. (2017). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2017(2), M936. [Link]

-

ResearchGate. (2023). Crystal structure of bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthate, 2[C5H10N3][C8F4O4]. [Link]

-

Wikipedia. (n.d.). 3,5-Dimethylpyrazole. [Link]

-

Pagoria, P. F., et al. (2002). Synthesis of 4-amino-3,5-dinitro-1H-pyrazole using vicarious nucleophilic substitution of hydrogen. Propellants, Explosives, Pyrotechnics, 27(4), 218-223. [Link]

-

Corrosion Chemistry. (2020, September 2). Synthesis of 3,5-Dimethylpyrazole [Video]. YouTube. [Link]

-

Pharmaffiliates. (n.d.). 3,5-DIMETHYL-1-PHENYLPYRAZOLE. [Link]

-

ResearchGate. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Pyrazole, 3,5-dimethyl-1-phenyl- [webbook.nist.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. fishersci.nl [fishersci.nl]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. fishersci.com [fishersci.com]

spectroscopic data for 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine

Authored by: A Senior Application Scientist

Foreword

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific integrity and progress. This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a robust reference for understanding the molecular architecture of this pyrazole derivative. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by data from closely related analogues, offering a predictive and instructional framework for the analysis of this compound.

Molecular Structure and Spectroscopic Overview

3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine is a substituted pyrazole with a molecular formula of C₁₁H₁₃N₃ and a molecular weight of approximately 187.24 g/mol . The structural features—a phenyl group, a pyrazole ring, two methyl groups, and an amino group—each produce distinct signals in various spectroscopic analyses. A thorough characterization requires the synergistic use of multiple spectroscopic techniques to assemble a complete and validated structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides a map of the different types of protons in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Spectrum of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Phenyl-H | 7.2 - 7.6 | Multiplet | 5H | The protons on the phenyl ring will appear as a complex multiplet in the aromatic region. |

| NH₂ | 3.0 - 5.0 | Broad Singlet | 2H | The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |

| Pyrazole-CH₃ | ~2.2 | Singlet | 3H | The two methyl groups at positions 3 and 5 of the pyrazole ring are chemically equivalent and will appear as a single sharp peak. |

| Pyrazole-CH₃ | ~2.1 | Singlet | 3H | A second distinct singlet for the other methyl group. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons like those of the amine group.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence. A typical experiment involves a 90° pulse followed by detection of the free induction decay (FID).

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans will depend on the sample concentration; for a dilute sample, more scans will be needed to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. As the natural abundance of the ¹³C isotope is low (~1.1%), ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum and improve sensitivity.

Predicted ¹³C NMR Spectrum of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine

Based on data for analogous pyrazoles, the following chemical shifts can be anticipated[1].

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Phenyl C (quaternary) | 138 - 142 | The carbon atom of the phenyl ring attached to the pyrazole nitrogen. |

| Phenyl CH | 120 - 130 | Aromatic carbons of the phenyl ring. |

| Pyrazole C-NH₂ | 135 - 145 | The carbon atom of the pyrazole ring bearing the amino group. |

| Pyrazole C-CH₃ | 145 - 155 | The carbon atoms of the pyrazole ring attached to the methyl groups. |

| Pyrazole-CH₃ | 10 - 15 | The methyl carbons. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare the sample as described for ¹H NMR, though a slightly higher concentration may be beneficial due to the lower sensitivity of ¹³C NMR.

-

Instrument Setup: The same instrument is used for both ¹H and ¹³C NMR, but the probe must be tuned to the ¹³C frequency.

-

Data Acquisition:

-

Use a proton-decoupled pulse sequence to collapse the C-H coupling and enhance the signal-to-noise ratio.

-

Set a wider spectral width (typically 0-220 ppm).

-

A greater number of scans is usually required compared to ¹H NMR.

-

-

Data Processing: Process the data as described for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Characteristic IR Absorption Bands for 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |

| C=N (Pyrazole) | Stretching | 1500 - 1650 | Medium to Strong |

| C-N | Stretching | 1000 - 1350 | Medium |

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR) IR spectroscopy. Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

Expected Mass Spectrum of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine

-

Molecular Ion Peak (M⁺): The molecular weight of C₁₁H₁₃N₃ is approximately 187.24. Therefore, the mass spectrum should show a prominent molecular ion peak at an m/z (mass-to-charge ratio) of 187.

-

Fragmentation Pattern: The molecule may undergo fragmentation upon ionization. Common fragmentation pathways could involve the loss of methyl groups, the cleavage of the phenyl group, or the fragmentation of the pyrazole ring. Analyzing these fragment ions can provide further structural confirmation.

Experimental Protocol for Mass Spectrometry (ESI)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the µg/mL range).

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process will generate protonated molecules [M+H]⁺, so the primary ion of interest will be at m/z 188.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Data Synthesis and Structural Confirmation

The definitive structural elucidation of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine is achieved by integrating the data from all spectroscopic techniques:

-

¹H NMR confirms the presence and connectivity of the different proton environments.

-

¹³C NMR reveals the carbon framework of the molecule.

-

IR Spectroscopy identifies the key functional groups (amine, aromatic ring, alkyl groups).

-

Mass Spectrometry confirms the molecular weight and provides information about the molecular formula.

Together, these techniques provide a self-validating system for the comprehensive characterization of the target compound.

Visualizing Experimental Workflows

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

Molecular Structure with Key Spectroscopic Correlations

Sources

1H NMR spectrum of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis and procedural overview for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine. Tailored for researchers and professionals in drug development and chemical synthesis, this document synthesizes theoretical predictions with practical, field-proven methodologies to ensure robust structural elucidation.

Introduction: The Structural Significance of a Substituted Pyrazole

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a wide array of therapeutic agents.[1] Its derivatives are known to possess diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The compound 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine incorporates several key pharmacophoric features: a substituted pyrazole ring, a flexible amine group, and a phenyl substituent. Accurate structural confirmation is the first critical step in any development pipeline, and ¹H NMR spectroscopy is the primary tool for this purpose, providing unambiguous information about the molecular framework and proton environment.

This guide will first deconstruct the molecule to predict its ¹H NMR spectrum based on established principles and literature data for analogous structures. Subsequently, a detailed, self-validating experimental protocol for acquiring a high-quality spectrum is presented, emphasizing the rationale behind critical parameter choices.

Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct sets of chemically non-equivalent protons within the 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine molecule.

Caption: Molecular structure and distinct proton environments of the title compound.

Based on the structure, we can identify five unique proton signals:

-

C3-Methyl Protons (Me³): A methyl group attached to the pyrazole ring.

-

C5-Methyl Protons (Me⁵): A second methyl group on the pyrazole ring, chemically distinct from the first due to its proximity to different ring atoms.

-

Amine Protons (NH₂): Protons attached to the nitrogen at the C4 position.

-

Phenyl Protons (Ortho): Two equivalent protons on the phenyl ring adjacent to the point of attachment.

-

Phenyl Protons (Meta): Two equivalent protons on the phenyl ring meta to the point of attachment.

-

Phenyl Protons (Para): A single proton on the phenyl ring para to the point of attachment.

Predicted ¹H NMR Spectral Parameters

The following table summarizes the predicted characteristics for each proton signal. The causality for these predictions is explained in the subsequent section.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| Me³ & Me⁵ Protons | 2.1 - 2.8 | Singlet (s) | 6H (total) | N/A |

| Amine (NH₂) Protons | 3.5 - 5.0 (broad) | Singlet (br s) | 2H | N/A |

| Para-Phenyl Proton (Hp) | 7.2 - 7.4 | Triplet (t) | 1H | Jortho ≈ 7-9 Hz |

| Meta-Phenyl Protons (Hm) | 7.4 - 7.6 | Triplet of doublets (td) or Triplet (t) | 2H | Jortho ≈ 7-9 Hz, Jmeta ≈ 2-3 Hz |

| Ortho-Phenyl Protons (Ho) | 7.6 - 7.8 | Doublet of doublets (dd) or Doublet (d) | 2H | Jortho ≈ 7-9 Hz, Jmeta ≈ 2-3 Hz |

Rationale and In-Depth Analysis

-

Methyl Protons (δ ≈ 2.1 - 2.8 ppm): Methyl groups on pyrazole rings typically appear in this region.[2][3] Due to the asymmetry introduced by the C4-amine and N1-phenyl groups, the two methyl groups (at C3 and C5) are chemically non-equivalent and may appear as two distinct singlets. However, their electronic environments are quite similar, which could lead to overlapping signals or two closely spaced singlets. They appear as singlets because they have no adjacent protons to couple with.

-

Amine Protons (δ ≈ 3.5 - 5.0 ppm, broad): The chemical shift of amine (N-H) protons is highly variable and depends on solvent, concentration, and temperature.[4][5] These protons undergo rapid chemical exchange, which typically prevents observable coupling to neighboring protons and results in a broad singlet.[5] The use of a hydrogen-bond-accepting solvent like DMSO-d₆ can slow this exchange, leading to a sharper signal.[6][7]

-

Phenyl Protons (δ ≈ 7.2 - 7.8 ppm): The protons on the N-phenyl ring are deshielded and appear in the aromatic region. Their specific shifts and splitting patterns are dictated by their position relative to the pyrazole ring and by coupling to each other.

-

Para Proton (Hp): This proton is coupled to the two meta protons, resulting in a triplet (Jortho ≈ 7-9 Hz).[8]

-

Meta Protons (Hm): Each meta proton is coupled to one ortho and one para proton, both with similar ortho coupling constants. This would ideally create a triplet. Further coupling to the other ortho proton (meta-coupling, Jmeta ≈ 2-3 Hz) may resolve this into a triplet of doublets or simply broaden the triplet.[9][10]

-

Ortho Protons (Ho): These protons are most deshielded due to their proximity to the electronegative pyrazole ring. Each is coupled to its adjacent meta proton (Jortho ≈ 7-9 Hz) and the other meta proton (Jmeta ≈ 2-3 Hz), which should produce a doublet of doublets.[8][11]

-

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to yield a high-resolution spectrum while incorporating steps to validate key signal assignments.

Caption: Workflow for acquisition and validation of the ¹H NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Action: Accurately weigh 5-10 mg of the solid sample.

-

Causality: This amount provides sufficient concentration for a strong signal-to-noise ratio without causing issues of solubility or line broadening.

-

Action: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Causality: DMSO-d₆ is the solvent of choice for compounds with labile amine or hydroxyl protons. Its ability to form hydrogen bonds slows down the proton exchange rate, resulting in sharper N-H signals compared to less polar solvents like chloroform-d.[7] TMS provides a universally accepted reference point (δ 0.00 ppm).

-

Action: Vortex the sample to ensure complete dissolution and transfer the clear solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition (on a 400 MHz spectrometer):

-

Action: Insert the sample into the spectrometer. Lock onto the deuterium signal from the DMSO-d₆, and perform automated or manual tuning and shimming procedures.

-

Causality: Locking ensures field stability. Tuning matches the probe to the spectrometer's frequency for maximum sensitivity. Shimming optimizes the magnetic field homogeneity across the sample, leading to sharp, symmetrical peaks and better resolution.

-

Action: Acquire a standard proton spectrum using a 30° pulse angle (e.g., Bruker's zg30 pulse program), accumulating 16 scans with a relaxation delay of 2 seconds.

-

Causality: A 30° pulse angle is a good compromise for quantitative measurements without requiring a very long relaxation delay. 16 scans is typically sufficient for a moderately concentrated sample to achieve excellent signal-to-noise. The relaxation delay allows protons to return to equilibrium between pulses.

-

-

Data Processing and Validation:

-

Action: Process the raw data (Free Induction Decay, FID) with an exponential multiplication (line broadening of 0.3 Hz), followed by Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Causality: This standard processing workflow converts the time-domain signal (FID) into the frequency-domain spectrum we interpret. Proper phasing and baseline correction are essential for accurate integration.

-

Action (Self-Validation): To unequivocally identify the amine proton signal, perform a "D₂O shake." Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.

-

Trustworthiness: The labile amine protons (N-H) will exchange with the deuterium from D₂O to form N-D. Since deuterium is not observed in a ¹H NMR spectrum, the original N-H signal will disappear or significantly diminish.[5] This experiment provides definitive proof of the amine signal's location.

-

Conclusion

The ¹H NMR spectrum of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine is predicted to show five distinct sets of signals corresponding to the two methyl groups, the amine protons, and the ortho, meta, and para protons of the phenyl ring. The interpretation relies on fundamental principles of chemical shift, spin-spin coupling, and the dynamic behavior of labile protons. By following the detailed experimental workflow provided, including the crucial D₂O exchange for validation, a researcher can confidently acquire and interpret a high-quality spectrum to confirm the structure of this important pyrazole derivative.

References

-

Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online. Available at: [Link]

-

Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. Available at: [Link]

-

1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Available at: [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry. Available at: [Link]

-

Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. ACD/Labs. Available at: [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. Available at: [Link]

-

14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]

-

NMR 5: Coupling Constants. YouTube. Available at: [Link]

-

Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Available at: [Link]

-

1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Available at: [Link]

-

Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. Available at: [Link]

-

5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. Available at: [Link]

-

Supplementary Information. Royal Society of Chemistry. Available at: [Link]

-

NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Publications. Available at: [Link]

-

HMNR Aromatic Coupling. YouTube. Available at: [Link]

-

NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide. ResearchGate. Available at: [Link]

-

NMR Spectroscopy Of Amines. JoVE. Available at: [Link]

-

(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. MDPI. Available at: [Link]

-

3,5-Dimethyl-1-(phenylmethyl)-1H-pyrazol-4-amine. PubChem. Available at: [Link]

-

1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. ResearchGate. Available at: [Link]

-

Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Royal Society of Chemistry. Available at: [Link]

-

(PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate. Available at: [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]

-

General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. Available at: [Link]

Sources

- 1. (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Video: NMR Spectroscopy Of Amines [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. acdlabs.com [acdlabs.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine

Introduction: The Significance of Pyrazole Derivatives and the Role of NMR

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active agents. The compound 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine, in particular, serves as a valuable intermediate in the synthesis of a wide array of therapeutic candidates, including anti-inflammatory, analgesic, and antimicrobial drugs. Its structural elucidation is paramount to ensuring the quality, purity, and desired biological activity of these pharmaceutical products.

Among the arsenal of analytical techniques available for molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹³C NMR, stands out for its ability to provide a direct and unambiguous map of the carbon skeleton. This guide offers an in-depth exploration of the ¹³C NMR analysis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its spectral features and the methodologies for their interpretation. We will delve into the predicted chemical shifts based on analogous structures and substituent effects, outline a robust experimental protocol for acquiring high-quality spectra, and discuss the application of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) for definitive structural assignment.

Predicted ¹³C NMR Spectral Analysis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine

The molecule possesses 11 unique carbon environments, which should theoretically give rise to 11 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

Analysis of the Pyrazole Ring Carbons (C3, C4, and C5)

The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the various substituents. Based on data for 3,5-dimethyl-1-phenyl-1H-pyrazole, we can establish a baseline for the C3, C4, and C5 carbons.[1]

-

C3 and C5: In 3,5-dimethyl-1-phenyl-1H-pyrazole, the signals for C3 and C5 are observed at approximately 148.1 ppm and 139.4 ppm, respectively.[1] The introduction of the amino group at the C4 position is expected to have a significant shielding effect on the adjacent C3 and C5 carbons due to its electron-donating nature. Therefore, we predict the chemical shifts for C3 and C5 in our target molecule to be upfield (at a lower ppm value) compared to the unsubstituted analogue.

-

C4: The C4 carbon, being directly attached to the electron-donating amino group, will experience a substantial upfield shift. In similar aromatic systems, an amino group can shift the attached carbon's resonance upfield by 10-20 ppm.

Analysis of the Phenyl Ring Carbons (C1', C2'/C6', C3'/C5', and C4')

The chemical shifts of the phenyl ring carbons are influenced by the pyrazole ring substituent. The pyrazole ring acts as a moderately electron-withdrawing group.

-

C1' (ipso-carbon): The carbon directly attached to the pyrazole nitrogen (C1') is expected to be deshielded and appear in the range of 138-140 ppm.

-

C2'/C6' (ortho-carbons): These carbons will be slightly deshielded and are predicted to resonate in the 124-126 ppm range.

-

C3'/C5' (meta-carbons): The meta carbons are expected to be the least affected by the substituent and should appear around 128-130 ppm, close to the chemical shift of benzene (128.5 ppm).

-

C4' (para-carbon): The para carbon will experience some deshielding and is predicted to be in the 126-128 ppm range.

Analysis of the Methyl Group Carbons (3-CH₃ and 5-CH₃)

The two methyl groups are in different chemical environments due to their proximity to either the phenyl-substituted nitrogen or the other nitrogen of the pyrazole ring. They are expected to resonate in the aliphatic region, typically between 10 and 15 ppm.[1]

Summary of Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) |

| C3 | ~140-145 | Quaternary (C) |

| C4 | ~115-125 | Quaternary (C) |

| C5 | ~130-135 | Quaternary (C) |

| 3-CH₃ | ~10-15 | Methyl (CH₃) |

| 5-CH₃ | ~10-15 | Methyl (CH₃) |

| C1' | ~138-140 | Quaternary (C) |

| C2'/C6' | ~124-126 | Methine (CH) |

| C3'/C5' | ~128-130 | Methine (CH) |

| C4' | ~126-128 | Methine (CH) |

Experimental Protocol for ¹³C NMR Analysis

To obtain a high-quality and unambiguous ¹³C NMR spectrum of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine, a systematic experimental approach is crucial. This protocol outlines the necessary steps from sample preparation to data acquisition and processing.

Step 1: Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for pyrazole derivatives. DMSO-d₆ is often preferred for compounds with amine groups as it can facilitate the observation of N-H protons in ¹H NMR through hydrogen bonding.

-

Concentration: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

Step 2: NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Observe Nucleus | ¹³C | |

| Decoupling | ¹H broadband decoupling | To simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon. |

| Pulse Program | zgpg30 (or similar) | Standard 30-degree pulse for quantitative measurements. |

| Spectral Width | ~240 ppm (0-240 ppm) | To encompass the full range of expected carbon chemical shifts. |

| Acquisition Time | 1-2 seconds | To ensure good digital resolution. |

| Relaxation Delay (d1) | 2-5 seconds | To allow for full relaxation of the carbon nuclei, especially quaternary carbons, for more accurate integration. |

| Number of Scans (ns) | 1024 or more | To achieve an adequate signal-to-noise ratio, as ¹³C is a low-abundance nucleus. |

| Temperature | 298 K (25 °C) | Standard ambient temperature. |

Step 3: DEPT (Distortionless Enhancement by Polarization Transfer) Experiments